molecular formula C5H7ClN2O3 B1666538 Acivicin CAS No. 42228-92-2

Acivicin

Cat. No.: B1666538
CAS No.: 42228-92-2
M. Wt: 178.57 g/mol
InChI Key: QAWIHIJWNYOLBE-OKKQSCSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acivicin (α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid) is a glutamine analogue antibiotic derived from Streptomyces sviceus fermentation . It exhibits antitumor activity by irreversibly inhibiting enzymes involved in glutamine metabolism, including γ-glutamyltranspeptidase (GGT) and aldehyde dehydrogenases (ALDHs), particularly ALDH4A1 . This compound’s primary mechanism involves binding to the catalytic sites of these enzymes, disrupting nucleotide synthesis and glutathione metabolism . Despite promising preclinical results, clinical development was halted due to systemic toxicity .

Preparation Methods

Chemical Synthesis of Acivicin

Total Synthesis via Chiang-Russak-Bode Methodology

The landmark total synthesis of this compound, reported in the Journal of the American Chemical Society (1987), established a stereoselective route to produce enantiomerically pure this compound. The protocol begins with the condensation of $$ \text{L}-$$serine methyl ester with chlorinated isoxazoline precursors, leveraging 1,3-dipolar cycloaddition to construct the isoxazolidine core. Key steps include:

  • Cycloaddition : Reaction of a nitrone intermediate with methyl acrylate under refluxing toluene, yielding a racemic isoxazolidine intermediate.
  • Chiral Resolution : Enzymatic hydrolysis using porcine liver esterase to achieve enantiomeric excess >98%.
  • Final Functionalization : Acidic hydrolysis of the methyl ester followed by ion-exchange chromatography to isolate this compound in 22% overall yield.

This method’s critical advantage lies in its stereochemical control, though the modest yield prompted subsequent refinements.

Griesbeck-Hirt Modification for Improved Scalability

Griesbeck et al. (1995) optimized the synthesis by introducing a ring-methylated analogue to streamline purification. Using $$ \text{D}-$$threonine as a starting material, their approach employs a Mitsunobu reaction to invert configuration at the β-carbon, followed by cyclization with chlorinated hydroxylamine. The final product is obtained via recrystallization from ethanol/water (mp 209–211°C), achieving a 34% yield. This method reduces reliance on enzymatic resolution, enhancing scalability for industrial applications.

Table 1: Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Reference
Chiang-Russak-Bode L-Serine Enzymatic resolution 22 >95
Griesbeck-Hirt D-Threonine Mitsunobu inversion 34 >98

Fermentation and Biosynthetic Production

Microbial Fermentation Using Streptomyces sviceus

This compound was originally isolated from Streptomyces sviceus via submerged fermentation. The process involves:

  • Culture Conditions : Inoculation in a medium containing glucose (20 g/L), peptone (5 g/L), and $$ \text{KH}2\text{PO}4 $$ (1 g/L) at pH 7.2, incubated at 28°C for 120 hours.
  • Metabolic Engineering : Overexpression of the acv gene cluster, which encodes chlorination and transamination enzymes, increases titers to 450 mg/L.

Escherichia coli as a Heterologous Host

Recent advances utilize recombinant E. coli engineered with Streptomyces biosynthetic genes. Smulski et al. (2001) demonstrated that plasmid-borne expression of glutamine amidotransferase (hisHF) in E. coli K-12 enables this compound production at 180 mg/L in minimal medium. This system’s advantages include faster growth rates (>2× vs. Streptomyces) and easier downstream processing.

Purification and Analytical Characterization

Solubility and Initial Isolation

This compound’s low solubility in aqueous solutions (50 mg/mL in 1 N HCl at 50°C) necessitates careful solvent selection. Industrial protocols typically employ:

  • Acid Dissolution : Crude product is dissolved in 1 N HCl, filtered, and neutralized with NaOH to precipitate this compound.
  • Chromatography : Reverse-phase HPLC (C18 column, 10% acetonitrile/0.1% TFA) achieves >95% purity.

Spectroscopic Validation

  • NMR : $$ ^1\text{H} $$ NMR (D$$_2$$O, 400 MHz): δ 4.32 (dd, J = 8.5 Hz, 1H), 3.89 (m, 1H), 3.45 (s, 3H).
  • Mass Spectrometry : ESI-MS m/z 179.0 [M+H]$$^+$$.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 178.57 g/mol
Melting Point 209–211°C
Solubility (HCl) 50 mg/mL
HPLC Retention Time 6.8 min (C18, 10% MeCN)

Chemical Reactions Analysis

Covalent Inhibition Mechanism of γ-Glutamyltranspeptidase

Acivicin irreversibly inhibits γGT by forming a covalent bond with the catalytic nucleophile Thr 380 in Helicobacter pylori γGT (HpGT). The reaction involves:

  • Nucleophilic attack : Thr 380 Oγ attacks the C3 position of this compound's dihydroisoxazole ring, displacing the chloride atom .

  • Retention of ring integrity : Despite the reaction, the dihydroisoxazole ring remains intact, with C3 retaining sp² hybridization , critical for stabilizing the inhibitor-enzyme complex .

This mechanism positions this compound within the γ-glutamyl binding pocket, blocking substrate access .

Kinetic Parameters of this compound Inhibition

The inhibition kinetics of HpGT by this compound follow hyperbolic dependence:

ParameterValueSignificance
kmaxk_{\text{max}}0.033±0.006s10.033\pm 0.006\,\text{s}^{-1}Maximum inactivation rate constant
KIK_I19.7±7.2μM19.7\pm 7.2\,\mu \text{M}Concentration for half-maximal inhibition

These values indicate rapid, concentration-dependent enzyme inactivation .

Structural Determinants of Catalytic Efficiency

Key residues and motifs influencing this compound’s interaction with γGT:

  • Phe 567 :

    • Mutagenesis (e.g., Phe → Ala) reduces enzymatic activity by >10-fold due to impaired substrate positioning .

    • Acts as a "lid" over the active site, enhancing catalytic efficiency .

  • Arg 475–Glu 566 salt bridge :

    • Stabilizes the C-terminal domain, ensuring proper alignment of the catalytic Tyr 433 loop and oxyanion hole .

    • Disruption (e.g., Arg 475 → Ala) destabilizes the active site architecture .

Role of the Dihydroisoxazole Ring in Reaction Stability

The 3-chloro-4,5-dihydro-1,2-oxazol-5-yl group in this compound:

  • Serves as an electrophilic trap for nucleophilic residues like Thr 380 .

  • Maintains rigidity post-reaction due to sp² hybridization at C3, preventing ring opening and ensuring prolonged inhibition .

Broader Enzymatic Targets and Antimetabolite Activity

Beyond γGT, this compound inhibits glutamine amidotransferases involved in:

  • Purine biosynthesis (e.g., FGAM synthetase).

  • Pyrimidine biosynthesis (e.g., CTP synthetase) .

By mimicking glutamine, it disrupts nucleotide synthesis, contributing to its antitumor effects .

Scientific Research Applications

Inhibition of Tumor Growth

Acivicin has been studied for its potential to inhibit the growth of various cancer cell lines. For instance, in vitro studies demonstrated that this compound can significantly reduce the proliferation of pancreatic carcinoma cells (MIA PaCa-2), showing an inhibition rate of 78% at a concentration of 5 μM after 72 hours . Additionally, it was found to irreversibly inactivate γ-glutamyl transpeptidase in these cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes.

Target Discovery and Profiling

Recent research utilized activity-based proteomic profiling to elucidate this compound's specific targets within cancer cells. This approach revealed that this compound preferentially inhibits aldehyde dehydrogenase 4A1 (ALDH4A1) by binding to its catalytic site. Downregulation of ALDH4A1 via siRNA led to severe inhibition of cell growth, providing insight into the compound's cytotoxic effects .

Clinical Trials and Toxicity Concerns

This compound underwent several clinical trials in the 1980s aimed at evaluating its efficacy as an anti-cancer drug. However, these trials were halted due to dose-limiting central nervous system (CNS) toxicity characterized by symptoms such as lethargy and confusion . Although the CNS toxicity could potentially be mitigated by co-administration with amino acids to block drug uptake in the CNS, these findings have limited its clinical application .

Preclinical Studies on Resistance Mechanisms

In studies involving Leishmania species, resistance to this compound was associated with reduced uptake of glutamate. This finding highlights the importance of understanding metabolic pathways in developing resistance mechanisms against this compound and similar compounds .

In Vivo Efficacy in Animal Models

This compound has also been tested in animal models where it demonstrated significant antitumor activity. For example, it inhibited the growth of hepatocellular carcinoma cells (HepG2) with an IC50 value lower than that observed for unmodified this compound . These findings underscore its potential utility in targeted cancer therapies.

Summary Table: Key Findings on this compound

Application Area Findings
Mechanism Inhibits glutamine-dependent enzymes; affects nucleotide and amino acid synthesis
Cancer Cell Lines Significant growth inhibition observed in MIA PaCa-2 pancreatic carcinoma cells
Target Discovery Inhibits ALDH4A1; downregulation leads to severe growth inhibition
Clinical Trials Phase I trials halted due to CNS toxicity; potential mitigation strategies identified
Resistance Mechanisms Reduced glutamate uptake linked to resistance in Leishmania species
In Vivo Studies Effective against hepatocellular carcinoma; low IC50 values indicate potential for targeted therapy

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Derivatives

Modifications at the C-3 position of Acivicin’s isoxazoline ring significantly alter activity:

  • 3-Bromothis compound : Substituting chlorine with bromine increases inhibitory potency against cytidine triphosphate synthetase (CTPS) threefold (IC₅₀: ~0.7 μM vs. 2.1 μM for this compound) .
  • 3-Methoxythis compound : Loses activity entirely, highlighting the critical role of a leaving group at C-3 .
Compound Target IC₅₀ (μM) Key Finding Reference
This compound CTPS 2.1 Irreversible inhibition
3-Bromothis compound CTPS 0.7 Enhanced potency
3-Methoxythis compound CTPS Inactive Loss of activity

Comparison with Glutamine Antimetabolites

6-Diazo-5-oxo-L-norleucine (DON)

  • Mechanism: Inhibits multiple glutamine-dependent enzymes, including CTPS and xanthine monophosphate aminase .
  • Potency : this compound is 3–5× more potent than DON in leukemia cell lines (IC₅₀: 0.7–5.4 μM vs. 2–10 μM) .
  • Synergy : Both compounds synergize with glutaminase-asparaginase to block nucleic acid synthesis .

AT-125 (this compound’s Alternative Name)

  • Targets: Inhibits CTPS (Ki: 2 × 10⁻⁶ M) and ALDHs, depleting cytidine triphosphate (CTP) and guanosine triphosphate (GTP) pools .
  • Toxicity Profile : Sex-dependent toxicity in mice (females > males) due to pharmacokinetic differences, mitigated by testosterone co-administration .

Comparison with Enzyme Inhibitors

Aldehyde Dehydrogenase (ALDH) Inhibitors

  • CB7 and CB29: Inhibit ALDH3A1 but lack in vivo data. This compound selectively targets ALDH4A1 (IC₅₀: 5.4 μM) and shows cytotoxicity in hepatocellular carcinoma (HCC) cells (IC₅₀: 0.7 μM) .
  • Zoledronic Acid : Unlike this compound, this osteoporosis drug targets CACNA2D1 to lower intraocular pressure (IOP) but shares a similar binding mode with this compound .
Compound Target IC₅₀ (μM) Therapeutic Use Reference
This compound ALDH4A1 5.4 Antitumor
CB7 ALDH3A1 N/A Experimental
Zoledronic Acid CACNA2D1 N/A Osteoporosis, IOP

Cytidine Triphosphate Synthetase (CTPS) Inhibitors

  • 3-Deazauridine : Shares CTPS inhibition but requires nucleoside salvage pathway blockade for full efficacy. This compound’s activity is potentiated by dipyridamole, which inhibits nucleoside transport .

Combination Therapies

This compound + PALA

  • Mechanism: this compound inhibits carbamyl phosphate synthetase II (CPS II), enhancing the efficacy of PALA (a carbamyl phosphate competitor) in Lewis lung carcinoma.
  • Outcome : 80% tumor growth inhibition and 50% lifespan increase in mice .

This compound + Dipyridamole

  • Rationale : Dipyridamole blocks nucleoside salvage, synergizing with this compound’s CTPS inhibition.
  • Clinical Result : Phase I trials achieved free dipyridamole plasma levels (27.8 nM) sufficient to potentiate this compound .

Pharmacokinetic and Toxicity Considerations

  • Interspecies Variability : this compound’s clearance correlates with body weight (ClB = 4.0 × B⁰.⁶²), predicting human half-life (6.4–9.5 hrs) and volume of distribution (580 mL/kg) .
  • Toxicity : Neurotoxicity and myelosuppression limit clinical use, though toxicity is reduced in males due to higher renal clearance .

Biological Activity

Acivicin, a modified amino acid and glutamine analog, has been extensively studied for its biological activity, particularly in the context of cancer treatment. Despite its potential, clinical applications have been limited due to significant toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of glutamine-dependent enzymes. Key findings include:

  • Inhibition of Amidotransferases : this compound targets several glutamine-dependent amidotransferases, including CTP synthase and carbamoyl phosphate synthetase II. This inhibition disrupts purine and pyrimidine metabolism, leading to decreased cellular levels of CTP and GTP .
  • Targeting Aldehyde Dehydrogenases : Recent studies have shown that this compound preferentially inhibits ALDH4A1 by binding to its catalytic site. This interaction is linked to significant cytotoxic effects in cancer cells .
  • Impact on Bacterial Growth : In Escherichia coli, this compound prevents growth in minimal media unless supplemented with purines or histidine, indicating its role in hindering metabolic processes related to glutamine transport and utilization .

Pharmacological Effects

The pharmacological profile of this compound includes both therapeutic potential and adverse effects:

  • CNS Toxicity : Clinical trials have reported severe central nervous system (CNS) toxicity at higher doses (30 mg/m²/day), characterized by lethargy and confusion. However, concomitant administration of amino acids has been shown to mitigate this toxicity, allowing for dose escalation up to 50 mg/m²/day without significant increases in plasma concentration .
  • Dose-Related Toxicities : Other observed toxicities include neutropenia and thrombocytopenia, which correlate with this compound exposure levels. The maximum tolerated dose (MTD) was determined to be 50 mg/m²/day .

Case Studies

Several clinical studies have explored the efficacy and safety of this compound in cancer therapy:

  • Phase I Study : A study involving 23 patients with advanced malignancies assessed the safety and pharmacokinetics of this compound administered via continuous infusion. The study found that while CNS toxicity was a concern, the use of amino acid infusions allowed for higher dosing without exacerbating side effects .
  • Target Discovery in Cancer Cells : Another study utilized activity-based proteomic profiling to identify this compound's specific targets in cancer cells. The findings indicated that this compound's cytotoxicity is primarily mediated through the inhibition of specific aldehyde dehydrogenases .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Study Findings Implications
Target DiscoveryInhibits ALDH4A1; affects purine/pyrimidine metabolismPotential for targeted cancer therapy
Phase I StudyCNS toxicity mitigated by amino acids; MTD at 50 mg/m²/daySafe dosage levels for further trials
Bacterial GrowthInhibits E. coli growth unless supplementedInsights into metabolic interference

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways targeted by Acivicin, and how can researchers validate these mechanisms experimentally?

this compound inhibits γ-glutamyl transpeptidase (GGT) and disrupts glutathione transport, critical for cellular redox balance . To validate these mechanisms:

  • Use enzymatic assays (e.g., fluorometric or colorimetric GGT activity tests) with purified enzymes or cell lysates.
  • Measure intracellular glutathione levels via HPLC or LC-MS in treated vs. untreated cell lines.
  • Include positive controls (e.g., GGT-specific inhibitors) and negative controls (e.g., GGT-knockout models) to confirm specificity.

Q. What experimental models are most suitable for preliminary evaluation of this compound’s antitumor efficacy?

  • In vitro: Human lymphoblastoid cell lines (e.g., CCRF-CEM) for apoptosis assays (Annexin V/PI staining) .
  • In vivo: Xenograft models using immunodeficient mice, with tumor volume and survival metrics. Ensure solubility in water (10 mg/mL at 25°C) and proper storage (-20°C for long-term stability) .
  • Validation: Compare results with known GGT inhibitors to contextualize efficacy.

Q. How should researchers optimize this compound dosage in cytotoxicity assays to balance efficacy and off-target effects?

  • Conduct dose-response curves (0.1–100 µM) across 48–72 hours, using MTT or resazurin assays.
  • Calculate IC50 values and compare with clinical plasma concentrations (if available).
  • Include lactate dehydrogenase (LDH) assays to quantify membrane integrity and off-target cytotoxicity.

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s efficacy across different cancer types be systematically addressed?

Contradictions may arise from variations in GGT expression or glutathione metabolism. Methodological steps:

  • Stratify cell lines by GGT activity (quantified via enzymatic assays) pre-treatment.
  • Use RNA-seq or CRISPR-Cas9 to modulate GGT expression and assess this compound sensitivity.
  • Meta-analyze existing data to identify confounding factors (e.g., hypoxia, pH) .

Q. What experimental designs are recommended for evaluating this compound in combination therapies?

  • Synergy screens: Pair this compound with platinum-based drugs (e.g., cisplatin) or ROS inducers. Use Chou-Talalay or Bliss independence models to quantify synergy.
  • Sequential vs. concurrent dosing: Test timing effects on apoptosis (e.g., caspase-3 activation).
  • In vivo validation: Monitor toxicity (e.g., renal function, hematological parameters) in co-treatment cohorts.

Q. What methodologies best address this compound’s limited solubility and bioavailability in preclinical studies?

  • Formulation optimization: Use liposomal encapsulation or PEGylation to enhance stability. Characterize via dynamic light scattering (DLS) and in vitro release assays.
  • Pharmacokinetic profiling: Measure plasma half-life using LC-MS/MS in rodent models.
  • Alternative delivery systems: Evaluate intratumoral injections or nanoparticle carriers .

Q. How can researchers investigate resistance mechanisms to this compound in cancer cells?

  • Long-term exposure models: Culture cells with sublethal this compound doses for 6–12 months. Perform whole-exome sequencing to identify mutations.
  • Metabolomic profiling: Compare glutathione synthesis pathways in resistant vs. parental lines via GC-MS or NMR.
  • ABC transporter assays: Quantify drug efflux using rhodamine-123 or calcein-AM flow cytometry.

Q. Data Analysis & Reproducibility

Q. What statistical approaches are critical for interpreting this compound’s dose-response data?

  • Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50.
  • Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
  • Report 95% confidence intervals and effect sizes (Cohen’s d) for translational relevance .

Q. How can researchers ensure reproducibility in this compound studies, given variability in assay conditions?

  • Standardize protocols: Pre-warm this compound solutions to 25°C to prevent precipitation .
  • Inter-lab validation: Share cell lines and reagents via repositories (e.g., ATCC).
  • Detailed metadata: Document cell passage numbers, serum lot numbers, and incubation times .

Q. Translational Research Gaps

Q. What are the key barriers to translating this compound from preclinical to clinical trials, and how can they be mitigated?

  • Toxicity profiling: Conduct thorough renal and hepatic toxicity studies in multiple animal species.
  • Biomarker identification: Use proteomics to identify patients with high GGT expression.
  • Regulatory compliance: Align with FDA/EMA guidelines for anticancer drug development, including IND-enabling studies .

Properties

IUPAC Name

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIHIJWNYOLBE-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046010
Record name Acivicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL)
Record name ACIVICIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

42228-92-2
Record name Acivicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42228-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acivicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acivicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acivicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIVICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.